molecular formula C10H7NO3 B1667810 8-Hydroxyquinoline-2-carboxylic acid CAS No. 1571-30-8

8-Hydroxyquinoline-2-carboxylic acid

Cat. No.: B1667810
CAS No.: 1571-30-8
M. Wt: 189.17 g/mol
InChI Key: UHBIKXOBLZWFKM-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

8-HQC interacts with various biomolecules in biochemical reactions. It reacts with 2-aminophenol to form a benzoxazole derivative . This reaction can undergo fluorescence quenching in water, making 8-HQC a viable candidate for developing a probe for detecting water in aprotic organic solvents .

Cellular Effects

The effects of 8-HQC on cells and cellular processes are diverse. It has been found in high concentrations in the gut of Noctuid larvae, where it is proposed to act as a siderophore . This suggests that 8-HQC may play a role in controlling the gut microbiome in these organisms.

Molecular Mechanism

At the molecular level, 8-HQC exerts its effects through various mechanisms. It was identified as a potent inhibitor of the class II FBA present in M. tuberculosis (MtFBA), with an IC 50 of 10 μM, and was shown to possess anti-TB properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-HQC can change over time. The compound shows the presence of seven tautomers, indicating that it can exist in multiple forms .

Metabolic Pathways

8-HQC is involved in several metabolic pathways. It is generated from tryptophan via kynurenine and 3-hydroxykynurenine in insects . This suggests that 8-HQC may play a role in tryptophan metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAY32-5915 involves the reaction of 8-hydroxyquinoline with chloroacetic acid under basic conditions to form the carboxylic acid derivative. The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for BAY32-5915 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, purification steps, and ensuring the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BAY32-5915 primarily undergoes substitution reactions due to the presence of the hydroxyl and carboxyl functional groups. These groups can participate in various chemical transformations, including esterification and amidation .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include esters and amides of BAY32-5915, which can be further utilized in various chemical and biological studies .

Scientific Research Applications

Pharmacological Applications

Antimicrobial and Antiparasitic Activity

8-Hydroxyquinoline-2-carboxylic acid and its derivatives have been extensively studied for their antimicrobial properties. They act primarily through chelation of essential metal ions such as iron, copper, and zinc, which are crucial for the growth of various pathogens. Research has demonstrated the effectiveness of 8-HQA against a range of bacteria and fungi, including Mycobacterium tuberculosis, Escherichia coli, and Candida albicans .

Anticancer Properties

The compound has shown promise as an anticancer agent. Studies indicate that 8-HQA derivatives can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. For instance, specific derivatives have exhibited significant cytotoxicity against human lung carcinoma (A-549) and breast cancer cell lines (MCF-7), with IC50 values comparable to or better than established chemotherapeutics like doxorubicin .

Neuroprotective Effects

This compound is recognized for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It chelates metal ions that contribute to oxidative stress and amyloid plaque formation, thereby potentially mitigating neuronal damage .

Chelation Properties

Iron Chelation

As a chelator, this compound effectively binds to iron ions, making it useful in both biological and environmental contexts. It has been studied for its role in iron uptake by various organisms, including bacteria and plants. For example, it functions as a siderophore in Pseudomonas fluorescens, enhancing iron bioavailability .

Thermodynamic Studies

Thermodynamic studies have shown that 8-HQA forms stable complexes with iron(III), which can be quantified using UV-visible spectroscopy. These studies provide insights into the binding constants and stability of the complexes formed .

Organic Electronics

Electron Transport Materials

In materials science, this compound is utilized as an electron transport layer in organic light-emitting diodes (OLEDs). Its ability to facilitate electron transfer while maintaining stability under operational conditions makes it a valuable component in the development of efficient OLEDs .

Case Study 1: Antimicrobial Efficacy

A study evaluated several 8-HQA derivatives against Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, highlighting their potential as novel antimicrobial agents .

Case Study 2: Anticancer Activity

Research involving the synthesis of hybrid compounds combining 8-HQA with ciprofloxacin demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The hybrid compounds showed MIC values significantly lower than those of ciprofloxacin alone, suggesting a synergistic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BAY32-5915 is unique due to its high specificity for IKKα, which allows for more targeted inhibition of the NF-κB pathway. This specificity reduces potential off-target effects and makes it a valuable tool for studying IKKα-specific signaling mechanisms .

Biological Activity

8-Hydroxyquinoline-2-carboxylic acid (8-HQA), also known as 8-hydroxyquinaldic acid, is a compound that has garnered significant attention due to its diverse biological activities. As a derivative of 8-hydroxyquinoline, it exhibits properties that make it relevant in various fields, including microbiology, pharmacology, and environmental science. This article will delve into the biological activity of 8-HQA, highlighting its mechanisms of action, therapeutic potential, and implications for future research.

1. Antimicrobial Properties

8-HQA has demonstrated notable antimicrobial activity against a range of pathogens. Its mechanism primarily involves chelation of essential metal ions, which are crucial for microbial growth and metabolism. For instance:

  • Antibacterial Activity : 8-HQA has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In one study, a hybrid compound incorporating 8-HQA displayed a minimum inhibitory concentration (MIC) of 0.0625 mg/mL against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin .
  • Antifungal Activity : Research indicates that 8-HQA also possesses antifungal properties, effective against species such as Candida albicans and Aspergillus niger .

2. Anticancer Activity

The anticancer potential of 8-HQA is linked to its ability to inhibit specific enzymes involved in cancer metabolism. It acts as a selective inhibitor of fructose-1,6-bisphosphate aldolase (FBA), an enzyme crucial for glycolysis in cancer cells. This selectivity is particularly promising for targeting cancer cells without affecting normal human cells .

3. Role as an Iron Chelator

One of the most significant biological roles of 8-HQA is its function as an iron chelator. It is produced by certain lepidopteran larvae and helps regulate the gut microbiome by controlling iron availability. This property may have implications for human health, particularly in conditions where iron metabolism is disrupted .

The biological effects of 8-HQA can be attributed to several mechanisms:

  • Metal Ion Chelation : By binding to metal ions such as Fe²⁺ and Cu²⁺, 8-HQA disrupts their availability for microbial and cellular processes.
  • Inhibition of Enzymatic Activity : Its role as an FBA inhibitor demonstrates how it can interfere with metabolic pathways critical for cancer cell survival.
  • Modulation of Gut Microbiota : As an iron chelator produced in the gut, it plays a role in shaping bacterial communities by influencing metal ion concentrations .

Study on Gut Microbiota Regulation

A recent study investigated the effects of varying concentrations of 8-HQA on the gut microbiome of Spodoptera littoralis larvae. The results showed that higher concentrations led to significant changes in bacterial diversity and composition, suggesting that 8-HQA could be pivotal in microbial regulation through metal ion modulation .

Antimicrobial Efficacy Against Resistant Strains

Another study focused on the efficacy of 8-HQA derivatives against antibiotic-resistant strains. The findings revealed that certain derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics, highlighting their potential as new therapeutic agents against resistant infections .

Research Findings Summary

Biological ActivityMechanismKey Findings
AntimicrobialMetal ion chelationEffective against Staphylococcus aureus, MIC = 0.0625 mg/mL
AnticancerEnzyme inhibitionSelective FBA inhibitor with low cytotoxicity
Iron ChelationRegulation of metal ionsInfluences gut microbiome dynamics

Properties

IUPAC Name

8-hydroxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-3-1-2-6-4-5-7(10(13)14)11-9(6)8/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBIKXOBLZWFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166211
Record name Quinaldic acid, 8-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1571-30-8
Record name 8-Hydroxyquinoline-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1571-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinaldic acid, 8-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinaldic acid, 8-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxyquinoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 8-Hydroxyquinaldinic acid
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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